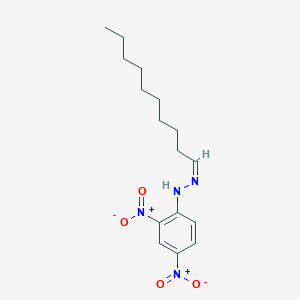

Decanal 2,4-dinitrophenylhydrazone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H24N4O4 |

|---|---|

Molecular Weight |

336.39 g/mol |

IUPAC Name |

N-[(Z)-decylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12- |

InChI Key |

WVTWCMFTBSTXFK-ATVHPVEESA-N |

Isomeric SMILES |

CCCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic and Synthetic Aspects of Decanal 2,4 Dinitrophenylhydrazone Formation

Reaction Pathways and Principles of Hydrazone Derivatization

The conversion of decanal (B1670006) to its 2,4-dinitrophenylhydrazone derivative is a classic example of a condensation reaction, which proceeds through a well-defined nucleophilic addition-elimination mechanism. chemicalbook.comchemguide.co.uklibretexts.org This process involves the joining of two molecules with the concurrent loss of a small molecule, in this case, water. chemicalbook.comlibretexts.org

Nucleophilic Addition-Elimination Reaction Mechanisms

The reaction is initiated by the nucleophilic attack of the terminal amino group of 2,4-dinitrophenylhydrazine (B122626) on the electrophilic carbonyl carbon of decanal. wikipedia.org The lone pair of electrons on the nitrogen atom of the -NH2 group facilitates this attack. wikipedia.org This initial step, the addition stage, leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Catalytic Influences on Derivatization Efficiency (e.g., Acid Catalysis)

The formation of hydrazones is typically catalyzed by the presence of an acid. numberanalytics.com The acid protonates the carbonyl oxygen of the decanal, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic 2,4-dinitrophenylhydrazine. khanacademy.org However, if the pH is too low, the hydrazine (B178648) nucleophile can be protonated, rendering it unreactive. numberanalytics.com Consequently, the reaction rate is highly dependent on the pH of the medium, with an optimal range typically between 4 and 6. numberanalytics.com

Various catalysts have been explored to enhance the efficiency of hydrazone formation, particularly at neutral pH. Aniline and its derivatives have been shown to be effective nucleophilic catalysts. nih.gov More advanced catalysts, such as anthranilic acids and 2-(aminomethyl)benzimidazoles, have demonstrated significantly higher catalytic activity. kiku.dk For instance, 5-methoxyanthranilic acid has been reported to enhance the reaction rate by over 80-fold compared to the uncatalyzed reaction. These catalysts function by forming a more reactive imine intermediate, which then readily reacts with the hydrazine.

| Catalyst | Relative Rate Enhancement (kapp(rel)) |

|---|---|

| No Catalyst | 1.00 |

| Aniline | 14.6 |

| Anthranilic Acid | 29.5 |

| 5-Methoxyanthranilic Acid | 83.6 |

Kinetic and Equilibrium Considerations in Decanal Derivatization

The rate and yield of decanal 2,4-dinitrophenylhydrazone formation are influenced by several key experimental parameters. Understanding these factors is crucial for optimizing the derivatization process for analytical applications.

Optimization of Reaction Parameters (e.g., Temperature, Reaction Time, Reagent Molar Ratios)

The reaction rate is generally increased by elevating the temperature. numberanalytics.com However, excessively high temperatures can lead to side reactions and potential degradation of the product. A common laboratory practice involves gentle heating in a water bath to facilitate crystal formation of the hydrazone. byjus.com

The concentration of the reactants also plays a significant role, with higher concentrations generally favoring the formation of the hydrazone product. numberanalytics.com To ensure the reaction goes to completion, an excess of the 2,4-dinitrophenylhydrazine reagent is often used. youtube.com The reaction time required for complete derivatization can vary depending on the specific conditions, but allowing the mixture to stand for a period, often with cooling, is a common practice to ensure maximum precipitation of the product. chemicalbook.combyjus.com

Influence of Solvent Systems on Reaction Kinetics

The choice of solvent can significantly impact the kinetics of hydrazone formation. numberanalytics.com The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), which can help to solubilize the reactants and facilitate the proton transfer steps in the mechanism. chemguide.co.uklibretexts.org Brady's reagent itself is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid. chemguide.co.uk

Stereochemical Investigations of this compound

The carbon-nitrogen double bond in this compound gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. nih.govresearchgate.net The orientation of the substituents around the C=N bond determines whether the E (entgegen) or Z (zusammen) isomer is formed.

It has been observed that purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the more stable E-isomer. nih.govresearchgate.net However, the presence of acid or exposure to ultraviolet (UV) radiation can induce isomerization, leading to a mixture of both E and Z isomers. nih.gov The Z-isomers exhibit different spectral properties, with their maximum absorption wavelengths shifted to shorter wavelengths compared to the E-isomers. nih.gov

| Aldehyde Derivative | Equilibrium Z/E Isomer Ratio |

|---|---|

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.32 |

| Propanal-2,4-dinitrophenylhydrazone | 0.14 |

| Crotonaldehyde-2,4-dinitrophenylhydrazone | 0.093 |

| Acrolein-2,4-dinitrophenylhydrazone | 0.028 |

Formation and Chromatographic Behavior of E- and Z-Stereoisomers

The reaction between decanal and 2,4-dinitrophenylhydrazine proceeds via a nucleophilic addition-elimination mechanism to form this compound. A critical aspect of this derivative is the existence of geometric stereoisomers, specifically the E and Z isomers, arising from the restricted rotation around the carbon-nitrogen double bond (C=N).

Research has shown that upon synthesis and purification, aldehyde-2,4-dinitrophenylhydrazones typically exist predominantly as the more stable E-isomer. nih.govnih.gov However, the presence of acid or exposure to ultraviolet (UV) radiation can induce isomerization, leading to an equilibrium mixture of both E and Z isomers. nih.govnih.gov This isomerization is a crucial consideration in chromatographic analysis, as the two isomers can exhibit different retention times and spectral properties. nih.gov

The E and Z isomers of aldehyde-2,4-dinitrophenylhydrazones have distinct UV-visible absorption spectra. The absorption maximum (λmax) of the Z-isomer is typically shifted to a shorter wavelength by 5–8 nm compared to the E-isomer. nih.govnih.gov This spectral difference necessitates careful selection of the detection wavelength in HPLC analysis to ensure accurate quantification, especially if both isomers are present.

Table 1: Chromatographic and Spectral Properties of Aldehyde-2,4-Dinitrophenylhydrazone Isomers (Illustrative Examples)

| Aldehyde Derivative | Isomer | Typical HPLC Elution Order | Absorption Maximum (λmax) |

| Acetaldehyde-2,4-DNPH | E-isomer | Second | ~365 nm |

| Z-isomer | First | ~360 nm | |

| Propanal-2,4-DNPH | E-isomer | Second | Not specified |

| Z-isomer | First | Not specified |

Note: This table presents generalized data for short-chain aldehydes to illustrate the chromatographic and spectral differences between E and Z isomers. Specific values for decanal-2,4-dinitrophenylhydrazone may vary. nih.govnih.gov

Methodological Approaches for Isomer Resolution and Interconversion

The interconversion between E and Z isomers of this compound is primarily catalyzed by acid. nih.govnih.gov In an acidic solution, protonation of the hydrazone facilitates rotation around the C=N bond, allowing the establishment of an equilibrium between the two isomeric forms. The ratio of Z to E isomers at equilibrium is dependent on the specific aldehyde and the concentration of the acid. nih.gov For example, in phosphoric acid solutions, the equilibrium Z/E ratios for acetaldehyde- and propanal-2,4-dinitrophenylhydrazone have been reported to be 0.32 and 0.14, respectively. nih.gov

For accurate quantitative analysis by HPLC, it is often recommended to add a small amount of acid, such as phosphoric acid, to both the sample and the analytical standard solutions. nih.govnih.gov This ensures that both the sample and the standard reach the same isomeric equilibrium, thus validating the quantification based on peak area.

An alternative approach to circumvent the challenges posed by isomerism is the reductive amination of the dinitrophenylhydrazone. This method involves the reduction of the C=N double bond to a C-N single bond, thereby eliminating the possibility of geometric isomerism. Studies have shown that C1-C10 aldehyde-dinitrophenylhydrazones can be completely converted to their reduced forms using reagents like 2-picoline borane, and subsequently analyzed by HPLC. nih.gov

Table 2: Acid-Catalyzed Isomerization of Aldehyde-2,4-Dinitrophenylhydrazones (Illustrative Examples)

| Aldehyde Derivative | Acid Catalyst | Equilibrium Z/E Ratio |

| Acetaldehyde-2,4-DNPH | Phosphoric Acid (0.02-0.2% v/v) | 0.32 |

| Propanal-2,4-DNPH | Phosphoric Acid (0.02-0.2% v/v) | 0.14 |

Note: This table provides data for short-chain aldehydes to illustrate the concept of acid-catalyzed isomerization. The specific equilibrium ratio for decanal-2,4-dinitrophenylhydrazone may differ. nih.gov

Synthetic Methodologies and Reagent Purity for Analytical Standards

The preparation of high-purity analytical standards of this compound is paramount for accurate identification and quantification in analytical methods. This requires the use of purified reagents and controlled synthetic procedures.

Purification Techniques for 2,4-Dinitrophenylhydrazine (DNPH)

The purity of the DNPH reagent is critical, as impurities can lead to the formation of side products and interfere with the analysis. Commercial DNPH can be purified by recrystallization. orgsyn.orgresearchgate.netreddit.com Common solvents for the recrystallization of DNPH include:

n-Butanol orgsyn.org

Ethanol researchgate.net

Acetonitrile (B52724) reddit.com

The choice of solvent depends on the scale of the purification and the desired crystal morphology. For instance, n-butanol is an effective solvent but requires a relatively large volume. orgsyn.org After recrystallization, the purity of the DNPH should be verified, for example, by melting point determination.

Preparation and Purity Assessment of this compound Standards

The synthesis of this compound involves the reaction of decanal with a solution of purified DNPH, typically in an acidic medium. A general procedure involves dissolving DNPH in a suitable solvent like methanol or ethanol, followed by the addition of a catalytic amount of strong acid, such as sulfuric or hydrochloric acid. The decanal is then added to this solution, often resulting in the precipitation of the dinitrophenylhydrazone derivative. ijsrst.com

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. ijsrst.com The purity of the final product is essential for its use as an analytical standard. Purity assessment can be performed using techniques like High-Performance Liquid Chromatography (HPLC) and elemental analysis (CHN). Commercial analytical standards of this compound are available with a purity of ≥98.5% (HPLC/CHN). The melting point of the purified derivative is also a key indicator of its purity.

Advanced Chromatographic and Spectrometric Methodologies for Decanal 2,4 Dinitrophenylhydrazone Analysis

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aldehyde and ketone-DNPH derivatives. perlan.com.pl Its robustness and precision make it ideal for quantitative studies. The derivatization with DNPH serves a dual purpose: it stabilizes volatile carbonyl compounds and introduces a chromophore that allows for sensitive UV-Vis detection. gerstelus.comlcms.cz

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for DNPH derivatives. thermofisher.com The stationary phase is nonpolar, while the mobile phase is polar. C18 (octadecyl) columns are widely used for this application, offering a high degree of hydrophobicity and excellent separation efficiency for the relatively nonpolar DNPH derivatives. sigmaaldrich.comnih.gov The retention mechanism in RP-HPLC is primarily based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. nih.gov The long alkyl chains of the C18 stationary phase interact with the nonpolar hydrocarbon tail of the decanal-DNPH molecule, leading to its retention. Other stationary phases like phenyl-hexyl can also be employed and may offer different selectivity for challenging separations. chromforum.org

The separation of a mixture of DNPH derivatives is governed by their relative polarities. Less polar derivatives, such as decanal-DNPH with its long ten-carbon chain, will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column, resulting in a later elution time compared to the DNPH derivatives of smaller aldehydes like formaldehyde (B43269) or acetaldehyde (B116499). shodex.com

Table 1: Common Reversed-Phase HPLC Columns for DNPH Derivative Analysis

| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Dimensions (mm) | Key Features |

| Ascentis® Express C18 | C18 | 2.7 | 10 cm x 4.6 | Fused-core particles for high efficiency. sigmaaldrich.com |

| SunFire™ C18 | C18 | 3.5, 5 | Various | High purity silica (B1680970) with good peak shape. waters.com |

| Beckman Ultrasphere C18 | C18 | 3 | Not specified | Used for separating lipid peroxidation products. nih.gov |

| Waters Symmetry® C18 | C18 | Not specified | 3.9 x 150 | Good for gradient separation. nih.gov |

| Agilent ZORBAX Eclipse Plus C18 | C18 | 5, 1.8 | 4.6 x 150 | Suitable for both HPLC and UHPLC. perlan.com.pl |

| Shodex Asahipak ODP-50 4D | Polymer-based | Not specified | 4.6 x 150 | Provides different selectivity. shodex.com |

The mobile phase composition is a critical parameter in achieving optimal separation of DNPH derivatives. Typically, a mixture of water and an organic modifier, most commonly acetonitrile (B52724), is used. sigmaaldrich.comwaters.com The ratio of water to acetonitrile determines the polarity of the mobile phase and, consequently, the retention times of the analytes. An increase in the acetonitrile concentration (the stronger, less polar solvent) will decrease the retention time of decanal-DNPH.

For complex mixtures containing DNPH derivatives with a wide range of polarities, a gradient elution is often preferred over an isocratic (constant mobile phase composition) method. thermofisher.comnih.gov A gradient program starts with a higher proportion of the weaker solvent (water) to retain and separate the more polar, early-eluting derivatives. The concentration of the stronger solvent (acetonitrile) is then gradually increased over time to elute the more nonpolar, strongly retained derivatives like decanal-DNPH in a reasonable time frame and with good peak shape. For example, a linear gradient of acetonitrile in water from 30% to 70% in 30 minutes has been successfully used. nih.gov Sometimes, other solvents like tetrahydrofuran (B95107) (THF) are added in small percentages to the mobile phase to improve the separation of critical pairs of derivatives. chromforum.org

Table 2: Example HPLC Gradient Profile for DNPH Derivative Analysis

| Time (min) | % Water (A) | % Acetonitrile (B) |

| 0 | 60 | 40 |

| 20 | 30 | 70 |

| 30 | 30 | 70 |

This is an illustrative example; actual gradients will vary depending on the specific application and column used. lcms.cz

The 2,4-dinitrophenylhydrazone moiety provides a strong chromophore, making UV-Vis detection a highly effective and common method for the quantification of these derivatives. The DNPH derivatives of aldehydes and ketones exhibit a strong absorbance in the ultraviolet region. perlan.com.pl The wavelength of maximum absorbance (λmax) for most DNPH derivatives is around 360 nm. thermofisher.comsigmaaldrich.com Therefore, setting the detector to this wavelength generally provides the best sensitivity for quantification.

Upon reaction with an aldehyde, the absorption maximum of the DNPH reagent can shift. For instance, the λmax for the DNPH reagent itself might be at 360 nm, and after reacting with formaldehyde, it may shift slightly to around 357 nm. researchgate.net Photodiode array (PDA) detectors are particularly useful as they can acquire the entire UV-Vis spectrum of each eluting peak. nih.gov This allows for not only quantification at the optimal wavelength but also for peak purity assessment and compound identification by comparing the acquired spectrum with that of a known standard.

For a quantitative HPLC method to be reliable, it must be properly validated. Key validation parameters include sensitivity, linearity, and accuracy.

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For the analysis of formaldehyde and acetaldehyde DNPH derivatives, LODs as low as 0.02 µg/m³ and 0.1 µg/m³ in air samples have been reported, respectively. scioninstruments.com Another study reported LOD and LOQ for formaldehyde-2,4-DNPH to be 17 µg/L and 50 µg/L, respectively. mdpi.com

Linearity demonstrates that the instrumental response is proportional to the analyte concentration over a specific range. A calibration curve is generated by plotting the peak area against the concentration of standard solutions. The linearity is typically evaluated by the coefficient of determination (R²). For the analysis of various DNPH derivatives, R² values of 0.99 or greater are commonly achieved, indicating excellent linearity. gerstelus.com

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the spiked amount that is recovered is calculated. For the analysis of malondialdehyde-DNPH in urine, a recovery of 94.3 ± 8.6% was reported. nih.gov

Table 3: Method Validation Data for HPLC Analysis of DNPH Derivatives

| Parameter | Analyte | Result | Reference |

| LOD | Formaldehyde-DNPH | 17 µg/L | mdpi.com |

| LOQ | Formaldehyde-DNPH | 50 µg/L | mdpi.com |

| Linearity (R²) | Various DNPH Derivatives | ≥ 0.99 | gerstelus.com |

| Accuracy (Recovery) | Malondialdehyde-DNPH | 94.3 ± 8.6% | nih.gov |

Mass Spectrometry (MS) Coupled Techniques

While HPLC-UV is a powerful tool, coupling HPLC with mass spectrometry (MS) provides an even higher level of selectivity and sensitivity, which is particularly beneficial for complex samples or when trace-level detection is required.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are highly specific and sensitive techniques for the analysis of DNPH derivatives. nih.gov In LC-MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

For DNPH derivatives, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. lcms.czlongdom.org ESI in negative ion mode is particularly effective, as the DNPH derivatives readily form deprotonated molecules [M-H]⁻. longdom.org This allows for highly selective detection. For instance, in an LC-MS/MS analysis of 2,4-dinitrophenol (B41442) and its metabolites, ESI in negative mode was used to identify the parent compound and its various metabolic products. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, a specific precursor ion (e.g., the deprotonated molecule of decanal-DNPH) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), is highly selective and significantly reduces background noise, leading to very low detection limits. For example, in the analysis of acetone-DNPH, the transition from the precursor ion at m/z 236.6 to the product ion at m/z 207.1 was monitored. longdom.org

Table 4: LC-MS Parameters for the Analysis of Carbonyl-DNPH Derivatives

| Parameter | Setting | Reference |

| Ionization Mode | ESI Negative | longdom.org |

| Ionization Voltage | 4.5 kV | longdom.org |

| Collision Energy | 16 eV | longdom.org |

| Monitoring Mode | Selected Reaction Monitoring (SRM) | longdom.org |

Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI)

In the realm of mass spectrometry, the choice of ionization technique is paramount for achieving sensitive and reliable detection of derivatized carbonyl compounds like decanal (B1670006) 2,4-dinitrophenylhydrazone. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are two of the most prominent soft ionization methods coupled with liquid chromatography (LC-MS) for this purpose. wikipedia.orgyoutube.com

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization method that is particularly well-suited for the analysis of less polar and volatile compounds. nih.govyoutube.com In APCI, the sample solution is vaporized in a heated nebulizer, and the resulting gas-phase analyte molecules are then ionized through reactions with reagent ions produced from the solvent vapor by a corona discharge. youtube.com For the analysis of DNPH derivatives, APCI is frequently operated in the negative ion mode, which has been shown to be a highly suitable detection method. nih.gov This technique offers the advantage of being less susceptible to matrix effects compared to ESI and can handle higher flow rates from the HPLC system. nih.gov

Electrospray Ionization (ESI) , on the other hand, is a solution-phase ionization technique that is ideal for polar and thermally labile molecules. wikipedia.orgnih.gov It involves applying a high voltage to a liquid to create an aerosol, leading to the formation of gas-phase ions from the analyte in solution. wikipedia.org ESI is recognized as the most widely used ionization technique for LC-MS applications. researchgate.net When analyzing 2,4-dinitrophenylhydrazones, ESI is typically used in the negative ion mode. longdom.orgresearchgate.net This approach often results in the formation of a pseudomolecular ion ([M-H]⁻) as a major peak, which is crucial for molecular weight determination. longdom.org While ESI is a soft ionization technique that generally causes minimal fragmentation, some fragmentation can occur with DNPH derivatives due to the presence of two electron-withdrawing nitro groups, which can destabilize the molecule. wikipedia.orglongdom.org

Both APCI and ESI in negative ion mode have proven to be effective for the detection of 2,4-DNPH derivatives of carbonyl compounds. researchgate.net The choice between the two often depends on the specific analytical requirements, such as the polarity of the target analyte and the complexity of the sample matrix.

Characterization of Fragmentation Pathways for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable structural information through the analysis of fragmentation pathways. For decanal 2,4-dinitrophenylhydrazone, the fragmentation patterns observed in the mass spectrum serve as a fingerprint for its unambiguous identification.

When subjected to mass spectrometric analysis, especially under conditions that induce fragmentation (e.g., collision-induced dissociation in MS/MS), the this compound ion will break apart in a predictable manner. While specific fragmentation data for this compound is not detailed in the provided search results, general fragmentation behaviors for DNPH derivatives and similar compounds can be inferred.

In negative ion mode ESI-MS, a common observation for many carbonyl-DNPHs is the formation of a pseudomolecular ion ([M-H]⁻). longdom.org A significant fragmentation pathway often involves the loss of a neutral molecule with a mass of 30, which is proposed to be a nitric oxide (NO) molecule. longdom.org This fragmentation is attributed to the electron-attracting nitro groups on the benzene (B151609) ring, which can induce electronic instability in the molecule even under soft ionization conditions. longdom.org

Furthermore, multiple fragmentation steps (MSⁿ) can be employed to elucidate detailed structural information. nih.gov By isolating a specific fragment ion and subjecting it to further fragmentation, a comprehensive picture of the molecule's structure can be built. This technique allows for the identification of substructures within the parent molecule, which is essential for confirming the identity of the original carbonyl compound. nih.gov For instance, the fragmentation of the alkyl chain of the decanal moiety would produce a series of characteristic ions, allowing for its specific identification.

A generalized fragmentation scheme for DNPH derivatives has been established, enabling structure confirmation and identification with nanogram-level sensitivity when using HPLC/MS/MS. nih.gov

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Screening

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique that is well-suited for the qualitative and semi-quantitative screening of 2,4-dinitrophenylhydrazones. aga-analytical.com.pl It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate. aga-analytical.com.pl

The success of a TLC separation hinges on the appropriate selection of the stationary and mobile phases.

Stationary Phase: For the separation of 2,4-dinitrophenylhydrazones, which are moderately polar compounds, silica gel is the most commonly used stationary phase, accounting for approximately 80% of all separations. aga-analytical.com.pl Alumina is another viable option, particularly for acid-sensitive compounds. aga-analytical.com.pl For highly polar analytes, reversed-phase TLC plates, such as those with C18-functionalized silica, can be more suitable. aga-analytical.com.pl The particle size of the silica gel is a critical parameter, with standard TLC plates using a mean particle size of 10–14 µm. aga-analytical.com.pl

Mobile Phase: The choice of the mobile phase, or eluent, is crucial for achieving good separation. The polarity of the mobile phase determines the extent to which the analytes migrate up the TLC plate. In normal-phase TLC with a silica gel stationary phase, a less polar mobile phase will result in lower retention factors (Rf values), meaning the spots will not travel far from the baseline. Conversely, a more polar mobile phase will cause the spots to move further up the plate, leading to higher Rf values. interchim.com

For the separation of dinitrophenylhydrazones, various solvent systems have been employed. These often consist of a mixture of a nonpolar solvent and a more polar solvent. Examples of mobile phases used for separating dinitrophenylhydrazones include systems based on carbon tetrachloride or cyclohexane (B81311) as the nonpolar component and ethanol (B145695) or isopropanol (B130326) as the polar component. researchgate.net Other systems have utilized benzene-petroleum ether mixtures. researchgate.netnih.gov The optimal mobile phase composition is typically determined empirically to achieve a good distribution of spots on the plate, ideally with Rf values ranging between 0.1 and 0.4 for the compounds of interest. interchim.com

| Stationary Phase | Mobile Phase Examples for Hydrazone Separation | Principle |

|---|---|---|

| Silica Gel | Carbon tetrachloride/Ethanol, Cyclohexane/Isopropanol, Benzene/Petroleum ether | Normal-phase chromatography where the stationary phase is polar and the mobile phase is relatively nonpolar. |

| Alumina | Benzene/Petroleum ether | Similar polarity to silica gel, useful for separating various organic compounds. |

| Reversed-Phase (e.g., C18) | Methanol (B129727)/Water | The stationary phase is nonpolar, and the mobile phase is polar. |

After the TLC plate has been developed, the separated spots of the 2,4-dinitrophenylhydrazones need to be visualized. Fortunately, these derivatives are colored, typically appearing as yellow to red spots, which allows for direct visual identification. aga-analytical.com.pl The color intensity can provide a preliminary, qualitative indication of the concentration of the analyte.

For more quantitative analysis, densitometry is employed. This technique involves scanning the TLC plate with a light source at a specific wavelength and measuring the absorbance or fluorescence of the separated spots. The instrument, a densitometer, generates a chromatogram where the peak area is proportional to the amount of the substance in the spot. By comparing the peak area of the this compound spot to the peak areas of known standards run on the same plate, a semi-quantitative determination of its concentration can be achieved.

Complementary Spectrophotometric and Electrochemical Detection Methods

While chromatographic and spectrometric methods are powerful, other detection techniques can also be utilized for the analysis of this compound.

Spectrophotometry offers a straightforward and accessible method for the quantitative analysis of colored compounds like this compound. sjpas.comsjpas.com This technique is based on the principle that the amount of light absorbed by a colored solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert law). nih.gov

The reaction of decanal with DNPH produces a 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. sjpas.comresearchgate.net A common procedure involves measuring the absorbance of the derivatized sample in a suitable solvent. A modification to the standard DNPH assay involves the addition of a base, such as sodium hydroxide (B78521) (NaOH), to the solution after derivatization. nih.gov This shifts the maximum absorbance wavelength (λmax) of the hydrazone, for example, from around 370 nm to a higher wavelength like 450 nm. nih.gov This shift can be advantageous as it reduces potential interference from unreacted DNPH, allowing for more accurate quantification. nih.gov

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

| Analyte | Method | Typical Wavelength (λmax) | Key Principle |

|---|---|---|---|

| This compound | Direct UV-Vis Spectrophotometry | ~370 nm (in neutral solution) | Measurement of light absorbance by the colored hydrazone derivative. |

| This compound | Modified UV-Vis Spectrophotometry | ~450 nm (in basic solution) | Addition of a base shifts the λmax, reducing interference from excess DNPH. |

Electrochemical Sensing of Related Hydrazines

Electrochemical methods present a compelling alternative for the analysis of hydrazine (B178648) and its derivatives, offering advantages such as high sensitivity, selectivity, rapid response times, and cost-effectiveness. rsc.orgnih.gov These techniques are centered on the electrochemical oxidation of the hydrazine moiety, a process that can be kinetically slow and require high potentials on unmodified electrodes. pnu.ac.ir Consequently, a significant body of research has focused on the development of chemically modified electrodes to enhance the electrocatalytic oxidation of hydrazines, thereby improving the analytical performance of these sensors. rsc.orgrsc.org

The electrochemical behavior of hydrazine compounds is influenced by the pH of the supporting electrolyte. acs.org The electro-oxidation process often involves the transfer of electrons and protons, making pH optimization a critical step in method development. Various electrochemical techniques have been employed for the determination of hydrazines, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. nih.gov

A key strategy in enhancing the electrochemical response towards hydrazines is the modification of the working electrode surface. Materials such as metallic nanoparticles, graphene and its derivatives, and conductive polymers have been extensively used to fabricate sensitive and selective hydrazine sensors. nih.govpnu.ac.irrsc.org For instance, a composite of electrochemically reduced graphene oxide (ErGO) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) on a glassy carbon electrode (GCE) has demonstrated excellent performance for hydrazine detection. nih.gov Similarly, silver-doped zinc-based zeolitic imidazolate frameworks (Ag@ZIF-8) have been successfully used to modify screen-printed electrodes for hydrazine sensing. nih.gov

While direct electrochemical analysis of this compound is not extensively reported, the electrochemical behavior of the parent compound, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), and other hydrazones has been investigated. These studies provide valuable insights into the potential for developing electrochemical sensors for this compound. For example, a two-way electrochemical sensor was developed for the detection of 2,4-DNPH and its metabolite using a copper-containing tungstophosphate and graphene oxide modified electrode. mdpi.com This sensor demonstrated good stability, reproducibility, and a low detection limit. mdpi.com

Another approach involves the derivatization of aldehydes with 2,4-DNPH, followed by the electrochemical detection of the resulting hydrazones. nih.govresearchgate.net This indirect method leverages the well-established derivatization reaction to quantify aldehydes. The electrochemical oxidation of the formed 2,4-dinitrophenylhydrazones at a glassy carbon electrode provides the analytical signal. researchgate.net Electrochemical impedance spectroscopy (EIS) has also been utilized to study the interaction between 2,4-DNPH and aldehydes at the electrode surface, offering a sensitive method for their determination. nih.gov

The table below summarizes the performance of various electrochemical sensors for the detection of hydrazine and related compounds, highlighting the electrode modifications, detection techniques, linear ranges, and limits of detection.

| Analyte | Electrode Modification | Detection Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Hydrazine | Electrochemically reduced graphene oxide (ErGO)/PEDOT:PSS on GCE | DPV, Amperometry | 0.2–100 µM | 0.01 µM | nih.gov |

| Hydrazine | Silver-doped zinc-based zeolitic imidazolate framework (Ag@ZIF-8)/SPE | CV, LSV | Not specified | 0.1 µM | nih.gov |

| Hydrazine | Ferrocene derivative/Ionic Liquid/CoS₂-Carbon Nanotube/CPE | Voltammetry | 0.03–500.0 µM | 0.015 µM | acs.org |

| Hydrazine | Gold particle-modified composite polymer-carbon electrode | DC Voltammetry | 1×10⁻⁵–1.5×10⁻³ M | 2.1×10⁻⁶ M | doaj.org |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Copper-containing tungstophosphate/Graphene Oxide | Not specified | 1–40 µM | 35.6 nM | mdpi.com |

| Aldehyde-2,4-dinitrophenylhydrazones | Glassy Carbon Electrode (GCE) | Square Wave Voltammetry (SWV) | Not specified | 15.82–78.39 µmol L⁻¹ | researchgate.net |

| Aldehyde-2,4-dinitrophenylhydrazones | Glassy Carbon Electrode (GCE) | Electrochemical Impedance Spectroscopy (EIS) | 0.05–1000 µmol L⁻¹ | 0.0109–0.097 µmol L⁻¹ | nih.gov |

GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode, CPE: Carbon Paste Electrode, CV: Cyclic Voltammetry, LSV: Linear Sweep Voltammetry, DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, EIS: Electrochemical Impedance Spectroscopy

Research Applications and Environmental/biological Significance of Decanal 2,4 Dinitrophenylhydrazone Analysis

Environmental Monitoring and Atmospheric Chemistry Research

The analysis of decanal (B1670006) and other aldehydes in the environment is crucial for understanding atmospheric chemistry, air quality, and the impact of pollutants on ecosystems. Decanal, a volatile organic compound (VOC), can be emitted from both biogenic and anthropogenic sources. Its presence in the atmosphere can contribute to the formation of secondary organic aerosols and ozone. The derivatization of decanal to its 2,4-dinitrophenylhydrazone allows for sensitive and specific quantification in various environmental matrices.

Quantification of Decanal and Other Aldehydes in Ambient and Indoor Air Samples

The quantification of decanal and other aldehydes in air is a common application of the DNPH derivatization method. Air samples are typically drawn through a solid sorbent cartridge coated with DNPH. The aldehydes present in the air react with the DNPH to form their respective hydrazones, which are then eluted with a solvent, such as acetonitrile (B52724), and analyzed by high-performance liquid chromatography (HPLC) with UV detection. scioninstruments.comhitachi-hightech.com

This method is sensitive enough to detect low concentrations of aldehydes, making it suitable for monitoring both indoor and ambient air quality. scioninstruments.com For instance, concerns about "sick house syndrome" have led to the mandatory measurement of formaldehyde (B43269) and other VOCs in some regions, with DNPH-based methods being a standard approach. hitachi-hightech.com While much of the focus has been on short-chain aldehydes like formaldehyde and acetaldehyde (B116499), the methodology is applicable to a broader range of carbonyls, including decanal. The United States Environmental Protection Agency (EPA) Method 8315A includes decanal as a target analyte for determination in various matrices, including air samples. epa.gov

Below is a table summarizing the detection limits for various aldehyde-DNPH derivatives in air samples, illustrating the sensitivity of the method.

| Aldehyde Derivative | Limit of Detection in Ambient Air (µg/m³) |

| Formaldehyde-DNPH | 0.02 scioninstruments.com |

| Acetaldehyde-DNPH | 0.1 scioninstruments.com |

This table showcases the typical sensitivity of the DNPH method for common aldehydes.

Analysis in Aqueous Matrices (e.g., Drinking Water, Wastewater) and Soil Extracts

The analysis of decanal 2,4-dinitrophenylhydrazone extends to aqueous and soil matrices. In these cases, the sample is typically extracted, and the extract is then derivatized with DNPH. For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to concentrate the analytes before derivatization and subsequent HPLC analysis. epa.gov For soil and waste samples, the sample is buffered to an appropriate pH and then derivatized with DNPH, followed by extraction. epa.gov

The EPA Method 8315A provides detailed procedures for the determination of decanal in aqueous, soil, and waste samples through derivatization with DNPH. epa.gov The method outlines both solid-phase and liquid-liquid extraction techniques to isolate the formed this compound prior to HPLC analysis. epa.gov

The following table presents the method detection limits (MDLs) for decanal and other aldehydes in water as established by EPA Method 8315A.

| Compound | Method Detection Limit (MDL) in Water (µg/L) |

| Decanal | 1.0 |

| Hexanal (B45976) | 1.0 |

| Nonanal | 1.0 |

| Octanal | 1.0 |

| Data sourced from EPA Method 8315A, illustrating the applicability of the method to various aldehydes in aqueous matrices. epa.gov |

Investigation of Sampling Artifacts and Matrix Interferences in Environmental Matrices

A critical aspect of analyzing this compound is understanding and mitigating potential sampling artifacts and matrix interferences. One of the most significant interferences in air sampling comes from ozone (O₃) and nitrogen dioxide (NO₂), which can react with the DNPH reagent and the formed hydrazones, leading to inaccurate measurements. Ozone can oxidize the DNPH, while nitrogen dioxide can lead to the formation of interfering compounds.

Another potential issue is the contamination of the DNPH reagent itself, particularly with formaldehyde, which is ubiquitous in the environment. epa.gov This necessitates the purification of the DNPH reagent, often through recrystallization, to minimize blank contamination. epa.gov The stability of the derivatized hydrazones can also be a concern, especially for unsaturated aldehydes, where the hydrazones can be unstable and react further with excess DNPH.

Food Science and Lipid Oxidation Research

In food science, the analysis of decanal and other aldehydes is of paramount importance for assessing food quality, flavor, and shelf-life. Decanal is a significant flavor compound in many foods and is also a key indicator of lipid oxidation, a major cause of food spoilage.

Characterization of Aldehyde Profiles in Edible Oils and Food Products

The flavor profile of many food products is significantly influenced by the presence of specific aldehydes. Decanal, with its characteristic orange-peel-like aroma, is an important component of the flavor of citrus fruits and many other foods. The derivatization of aldehydes with DNPH followed by HPLC analysis is a widely used technique to characterize the aldehyde profile of various food matrices, including edible oils.

Studies have shown that heating edible oils can lead to the formation of a variety of aldehydes, including decanal. The concentration and type of aldehydes formed depend on the type of oil and the heating conditions. By analyzing the aldehyde-DNPH derivatives, researchers can gain insights into the chemical changes occurring during cooking and food processing.

For example, research on the thermal stressing of canola oil has identified the formation of various aldehydes. The following table shows the concentration of selected aldehyde-DNPH derivatives found in thermally stressed canola oil.

| Aldehyde-DNPH Derivative | Concentration in Thermally Stressed Canola Oil (mg/kg) |

| 2,4-Decadienal-DNPH | Data not available |

| Hexanal-DNPH | Data not available |

| While specific data for decanal was not provided in the readily available search results, the methodology is well-established for profiling various aldehydes in edible oils. |

This compound as an Indicator for Lipid Oxidation States

Lipid oxidation is a major deteriorative process in foods, especially those rich in unsaturated fatty acids. This process leads to the formation of a complex mixture of volatile compounds, including aldehydes, which contribute to off-flavors and can also have potential health implications. Decanal is a known secondary product of the oxidation of oleic acid, a common monounsaturated fatty acid found in many edible oils.

The quantification of this compound can therefore serve as a valuable indicator of the extent of lipid oxidation in a food product. An increase in the concentration of decanal over time or under specific storage conditions can signify a decline in food quality.

A closely related compound, 2,4-decadienal, has been specifically studied as a marker for lipid oxidation in linoleic acid-rich oils like sunflower and corn oil. Research has shown a good linear relationship between the concentration of 2,4-decadienal and other established oxidation indices such as the anisidine value and the total oxidation (TOTOX) value. nih.gov This highlights the potential of using specific aldehyde-DNPH derivatives to monitor and predict the oxidative stability of edible oils. nih.govresearchgate.net

The following table illustrates the correlation between 2,4-decadienal content and other oxidation indices in heated sunflower oil, demonstrating its utility as an oxidation marker.

| Heating Time at 180°C (hours) | 2,4-Decadienal Content (nmol/g) | Anisidine Value | TOTOX Value |

| 0 | 0.5 | 2.1 | 4.3 |

| 2 | 15.2 | 18.5 | 39.7 |

| 4 | 32.8 | 35.1 | 75.3 |

| 6 | 48.1 | 50.2 | 105.6 |

| 8 | 61.5 | 63.8 | 132.4 |

| Data adapted from a study on 2,4-decadienal as an oxidative indicator, showcasing the strong correlation with established measures of lipid oxidation. nih.gov |

Monitoring of Volatile Carbonyl Compounds in Food Deterioration Studies

The formation of volatile carbonyl compounds is a key indicator of lipid oxidation, a primary cause of food deterioration, leading to rancidity and off-flavors. The reaction of these aldehydes with 2,4-DNPH to form stable hydrazones is a widely used method for their quantification. neliti.com

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common technique for analyzing these DNPH derivatives. neliti.com For instance, in a study on the oxidative stability of rapeseed oil heated at 120°C, the formation of aldehydes was monitored over 10 hours. The total carbonyl compounds, derivatized with DNPH, showed a peak at 9 hours of heating, indicating the maximum point of oil oxidation before the concentration of detectable aldehydes began to decrease. neliti.com This decrease is attributed to further reactions of the radical species. neliti.com

The following table illustrates the change in the peak area of the DNPH-derivatized aldehydes, representing the total carbonyl content, during the heating of rapeseed oil.

Table 1: Monitoring Carbonyl Content in Heated Rapeseed Oil via DNPH Derivatization

| Heating Time (hours) | Peak Area of DNPH Derivatives |

|---|---|

| 5 | Data not specified |

| 6 | Data not specified |

| 6.5 | Data not specified |

| 7 | Data not specified |

| 7.5 | Data not specified |

| 8 | Data not specified |

| 9 | 378 |

| 10 | 344 |

Data sourced from a study on the lipid oxidation of rapeseed oil. neliti.com

This method provides a reliable estimation of the extent of food product rancidity. neliti.com

Biological Chemistry and Biomarker Profiling Research

The analysis of aldehydes in biological samples is a growing field of interest for biomarker discovery, as these compounds are often associated with oxidative stress and various pathological conditions. The derivatization with 2,4-DNPH is a critical step in enabling the sensitive and specific measurement of these aldehydes in complex biological matrices.

Analytical Method Development for Aldehyde Profiling in Exhaled Breath Condensate

Exhaled breath condensate (EBC) is a non-invasive biological matrix that can provide valuable information about the pulmonary status and systemic oxidative stress. nih.gov A method for the simultaneous determination of several classes of aldehydes in EBC has been developed using liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS) after derivatization with 2,4-dinitrophenylhydrazine (B122626). nih.gov

This method allows for the measurement of saturated aldehydes like n-hexanal, n-heptanal, and n-nonanal, as well as unsaturated aldehydes such as acrolein and malondialdehyde (MDA). nih.gov The limits of detection for this method are in the nanomolar range (0.3–1.0 nM), with good intra-day and inter-day precision (1.3–9.9%). nih.gov Studies have shown that smokers have statistically significant higher concentrations of MDA, acrolein, and n-hexanal in their EBC compared to non-smokers. nih.gov

The following table presents a comparison of aldehyde concentrations in the exhaled breath condensate of patients with Chronic Obstructive Pulmonary Disease (COPD) and control subjects.

Table 2: Aldehyde Concentrations in Exhaled Breath Condensate (nmol/L)

| Aldehyde | COPD Patients (mean +/- SEM) | Smoking Controls (mean +/- SEM) | Non-smoking Controls (mean +/- SEM) |

|---|---|---|---|

| Malondialdehyde | 57.2 +/- 2.4 | 35.6 +/- 4.0 | 17.7 +/- 5.5 |

| Hexanal | 63.5 +/- 4.4 | Not specified | 14.2 +/- 3.5 |

| Heptanal (B48729) | 26.6 +/- 3.9 | Not specified | 18.7 +/- 0.9 |

Data from a study on aldehydes in EBC of COPD patients. nih.gov

Determination of Aldehydes in Various Biological Fluids (e.g., Blood, Urine) for Biomarker Discovery

The analysis of aldehydes in blood and urine using 2,4-DNPH derivatization followed by LC-MS has emerged as a promising approach for biomarker discovery in various diseases, including type-2 diabetes mellitus (T2DM) and diabetic nephropathy (DN). nih.gov Reactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE), 4-hydroxy-2-onenal (4-ONE), 4-hydroxy-2-hexenal (4-HHE), pentanal, methylglyoxal, and glyoxal (B1671930) have been found to be significantly elevated in the urine and plasma of patients with T2DM and DN compared to healthy controls. nih.gov

A study investigating these aldehydes found that their concentrations were generally higher in plasma than in urine, suggesting that plasma may be the optimal matrix for screening for oxidative stress in these patient populations. nih.gov

The table below shows the concentrations of various reactive aldehydes in the plasma of control subjects, T2DM patients, and DN patients.

Table 3: Plasma Reactive Aldehyde Concentrations (ng/mL) in Control, T2DM, and DN Patients

| Aldehyde | Control (mean +/- SD) | T2DM (mean +/- SD) | DN (mean +/- SD) |

|---|---|---|---|

| 4-HNE | 0.29 +/- 0.04 | 0.51 +/- 0.05 | 0.62 +/- 0.04 |

| 4-ONE | 0.31 +/- 0.02 | 0.55 +/- 0.04 | 0.65 +/- 0.03 |

| 4-HHE | 0.28 +/- 0.03 | 0.49 +/- 0.04 | 0.59 +/- 0.04 |

| Pentanal | 0.19 +/- 0.02 | 0.35 +/- 0.03 | 0.42 +/- 0.03 |

| Methylglyoxal | 0.25 +/- 0.03 | 0.45 +/- 0.04 | 0.54 +/- 0.04 |

| Glyoxal | 0.22 +/- 0.02 | 0.40 +/- 0.03 | 0.47 +/- 0.03 |

Data from a study on reactive aldehydes in urine and plasma of T2DM patients. nih.gov

Methodological Adaptations for Complex Biological Matrix Analysis

Analyzing aldehydes in complex biological matrices like blood, tissue, and cell extracts presents unique challenges due to the presence of interfering substances. nih.govnih.gov Methodological adaptations are often necessary to ensure the accuracy and reliability of the results.

For instance, when determining protein carbonylation, a marker of oxidative damage, using the 2,4-DNPH assay, nucleic acid contamination can lead to artifactually high readings as DNA reacts with DNPH. nih.gov To mitigate this, treating cell extracts with DNase and RNase or precipitating nucleic acids with streptomycin (B1217042) sulfate (B86663) is recommended. nih.gov

Furthermore, in the analysis of blood and tissue aldehydes, a purification step using aluminum oxide chromatography can be employed to clean up the chloroform (B151607) extracts of the DNPH-aldehyde adducts before HPLC analysis. nih.gov This helps to remove interfering substances and improve the accuracy of quantification. nih.gov The use of an internal standard, such as DNP-[14C]formaldehyde, is also a crucial adaptation for correcting for losses during sample preparation and analysis. nih.gov These adaptations are vital for obtaining reliable data in clinical and experimental studies. nih.gov

Emerging Challenges and Future Directions in Decanal 2,4 Dinitrophenylhydrazone Research

Overcoming Stereoisomerism-Related Analytical Complexities

A significant analytical hurdle in the quantification of Decanal-DNPH arises from the formation of E and Z stereoisomers. The reaction between decanal (B1670006) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) can produce both isomers, which may exhibit different chromatographic retention times and spectral properties. nih.govresearchgate.net This can lead to analytical errors if not properly addressed.

Purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the E-isomer. However, the presence of acid or exposure to UV radiation can induce isomerization, leading to a mixture of E and Z isomers. nih.gov The spectral patterns of the Z-isomers differ from the E-isomers, with their maximum absorption wavelengths shifting to shorter wavelengths by 5–8 nm. nih.gov

Research on shorter-chain aldehydes like acetaldehyde (B116499) and propanal has shown that an equilibrium of Z/E isomers is established in acidic solutions. nih.gov For instance, in a 0.02-0.2% (v/v) phosphoric acid solution, the equilibrium Z/E isomer ratios for acetaldehyde- and propanal-2,4-dinitrophenylhydrazones were found to be 0.32 and 0.14, respectively. nih.gov While specific equilibrium ratios for Decanal-DNPH are not as extensively documented, the same principles apply. The formation of these isomers can be influenced by factors such as the solvent, acid concentration, and light exposure.

To mitigate analytical errors arising from stereoisomerism, a common strategy is to ensure that both the sample and the standard solutions reach the same equilibrium state. This can be achieved by adding a controlled amount of acid, such as phosphoric acid, to both solutions, ensuring a consistent E/Z ratio for accurate quantification. nih.gov

Table 1: Equilibrium Z/E Isomer Ratios of Aldehyde-2,4-Dinitrophenylhydrazones in Phosphoric Acid Solution

| Aldehyde DNPH Derivative | Equilibrium Z/E Isomer Ratio |

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.32 nih.gov |

| Propanal-2,4-dinitrophenylhydrazone | 0.14 nih.gov |

| Crotonaldehyde-2,4-dinitrophenylhydrazone | 0.093 chromatographyonline.com |

| Acrolein-2,4-dinitrophenylhydrazone | 0.028 chromatographyonline.com |

This table presents data for shorter-chain aldehydes, illustrating the principle of E/Z isomerization in DNPH derivatives.

Strategies for Minimizing Sample Contamination and Matrix Effects

The analysis of decanal in complex matrices, such as food and biological samples, is often hampered by sample contamination and matrix effects. Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. researchgate.net

Strategies to minimize these interferences are critical. Common approaches include:

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. longdom.org

Advanced Sample Cleanup: Techniques like solid-phase extraction (SPE) can selectively remove interfering compounds from the sample extract before analysis.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for matrix effects.

Use of Internal Standards: The addition of a known amount of an isotopically labeled analogue of the analyte (e.g., deuterated Decanal-DNPH) can help to correct for both matrix effects and variations in sample preparation and instrument response.

Research has shown that the choice of sample cleanup and analytical method can significantly impact the extent of matrix effects. For instance, in the analysis of pesticides in food, different matrices like tomatoes and cumin exhibited varying degrees of ion suppression or enhancement. longdom.org While specific studies on decanal in various food matrices are needed, these findings highlight the importance of matrix-specific method development.

Development and Evaluation of Alternative Derivatizing Reagents

While DNPH is a widely used derivatizing reagent, its limitations, such as the formation of stereoisomers and potential for side reactions, have prompted the development of alternative reagents. These novel reagents aim to improve reaction efficiency, enhance detection sensitivity, and simplify the analytical workflow.

Several classes of alternative derivatizing reagents for aldehydes have been investigated:

Hydrazine-based Reagents: Besides DNPH, other hydrazine (B178648) derivatives have been explored.

Amine-based Reagents: Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) have been developed for the derivatization of carboxylic acids and could potentially be adapted for aldehydes. nih.govresearchgate.net

Fluorescent Reagents: Reagents that introduce a fluorescent tag upon reaction with the analyte can significantly enhance detection sensitivity in high-performance liquid chromatography (HPLC) with fluorescence detection. Examples include dansyl hydrazine and 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS). nih.gov

Table 2: Examples of Alternative Derivatizing Reagents for Carbonyl Compounds

| Reagent | Target Functional Group | Detection Method | Reference |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acids | LC-MS/MS | nih.govresearchgate.net |

| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Amines and Amino Acids | HPLC/ESI-MS/MS | nih.gov |

| Hydroxylamine hydrochloride (HAHC) | Aldehydes | LC-PCD-MS | researchgate.net |

This table showcases some alternative derivatizing reagents that could be explored for the analysis of decanal.

The choice of an alternative reagent often depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Integration of Automated Sample Preparation with Advanced Analytical Platforms

To improve throughput and reduce manual errors, there is a growing trend towards integrating automated sample preparation with advanced analytical platforms like HPLC and mass spectrometry (MS). Automated systems can perform tasks such as derivatization, extraction, and injection, leading to more reproducible and efficient analyses.

Online derivatization techniques, where the derivatization reaction occurs in-line with the chromatographic separation, are particularly promising. nih.gov For instance, online post-column derivatization has been successfully applied to the analysis of biogenic amines, significantly reducing analysis time compared to conventional methods. nih.gov A fully automated in-tube solid-phase microextraction (SPME) coupled with LC-post-column derivatization-MS has been developed for the analysis of hexanal (B45976) and heptanal (B48729) in urine, demonstrating the potential for high-throughput analysis of aldehydes. researchgate.net

The integration of such automated systems for the analysis of Decanal-DNPH could offer significant advantages in routine testing laboratories where large numbers of samples need to be processed.

Exploration of Novel Detection Principles for Enhanced Sensitivity and Specificity

The quest for lower detection limits and higher specificity in the analysis of Decanal-DNPH has led to the exploration of novel detection principles, particularly those based on mass spectrometry.

Advanced Mass Spectrometric Techniques:

Tandem Mass Spectrometry (MS/MS): This technique provides enhanced selectivity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. HPLC-MS/MS is a powerful tool for the unambiguous identification and quantification of Decanal-DNPH, even in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, enabling the confident identification of analytes and the differentiation between compounds with the same nominal mass.

Atmospheric Pressure Photoionization (APPI): APPI is an alternative ionization source for LC-MS that has shown promise for the analysis of DNPH derivatives. It has been reported to provide lower limits of detection for long-chain carbonyls compared to atmospheric pressure chemical ionization (APCI). nih.gov

Electrochemical Detection: Electrochemical methods, such as electrochemical impedance spectroscopy (EIS), have been explored for the determination of derivatized aldehydes, offering a sensitive and selective alternative to traditional chromatographic detection. nih.gov

The combination of advanced separation techniques with these novel detection principles will continue to push the boundaries of sensitivity and specificity in the analysis of Decanal 2,4-dinitrophenylhydrazone.

Q & A

Basic Research Questions

Q. What is the standard method for synthesizing decanal 2,4-dinitrophenylhydrazone (decanal DNPH), and how can purity be ensured?

- Methodology : Decanal DNPH is synthesized via acid-catalyzed condensation of decanal with 2,4-dinitrophenylhydrazine (DNPH) in ethanol or methanol under reflux (60–70°C, 1–2 hours). The product precipitates as an orange/yellow solid, which is filtered, washed with cold solvent, and recrystallized from ethanol for purification .

- Purity Validation : Confirm via melting point analysis (compare with literature values) and thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluent.

Q. How can decanal DNPH be distinguished from other carbonyl derivatives in a mixture?

- Analytical Approach : Use differential scanning calorimetry (DSC) to compare melting points (e.g., decanal DNPH melts at 148–155°C, while shorter-chain aldehydes like acetaldehyde DNPH melt at lower ranges). Coupled with IR spectroscopy, the C=N stretch (~1600 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1340 cm⁻¹) are diagnostic .

Q. What spectroscopic techniques are most effective for structural characterization of decanal DNPH?

- Techniques :

- UV-Vis : Strong absorption at ~360 nm due to the conjugated hydrazone-aryl system .

- 1H NMR : Aldehyde proton absence (δ 9–10 ppm) confirms derivatization; alkyl chain protons appear at δ 0.8–1.5 ppm .

- IR : Confirm C=N (1600 cm⁻¹) and nitro group vibrations .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent, temperature) influence the yield and stability of decanal DNPH?

- Optimization Strategies :

- Acid Catalysis : Use 0.1–1.0 M HCl in ethanol to protonate the carbonyl oxygen, accelerating nucleophilic attack by DNPH. Excess acid may hydrolyze the hydrazone .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility but may slow precipitation. Ethanol balances reactivity and ease of isolation .

- Temperature : Reflux (70°C) ensures complete reaction but risks decomposition above 80°C .

Q. What analytical challenges arise when quantifying decanal DNPH in environmental samples, and how can they be resolved?

- Challenges : Co-elution with structurally similar DNPH derivatives (e.g., nonanal DNPH) in HPLC .

- Solutions :

- Chromatographic Separation : Use a C18 column with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Retention times increase with alkyl chain length .

- Mass Spectrometry : Employ LC-MS/MS with MRM transitions (e.g., m/z 295 → 152 for decanal DNPH) to enhance specificity .

Q. How does the crystal structure of decanal DNPH affect its reactivity in antioxidant assays?

- Structure-Activity Insights : The planar hydrazone moiety enables radical scavenging via electron donation. A 2023 study correlated longer alkyl chains (e.g., decanal) with enhanced antioxidant capacity (IC₅₀ = 12 μM in DPPH assays vs. 28 μM for acetaldehyde DNPH) due to increased lipophilicity and stability .

Data Contradiction and Resolution

Q. Why do melting points of decanal DNPH vary across studies (e.g., 148–155°C vs. 142–150°C)?

- Root Causes : Polymorphism (different crystal packing) or residual solvent in recrystallized samples. For example, ethanol-trapped crystals may melt 3–5°C lower than solvent-free forms .

- Resolution : Report DSC thermograms with heating rates (e.g., 10°C/min) and solvent history. Compare with certified reference materials (e.g., Sigma-Aldrich DNPH derivatives) .

Q. How can E/Z isomerism in DNPH derivatives lead to analytical discrepancies, and how is this mitigated?

- Issue : DNPH hydrazones exist as E/Z isomers due to restricted rotation around the C=N bond, causing split peaks in chromatography .

- Mitigation : Use acidic mobile phases (e.g., 0.1% formic acid) to protonate the hydrazone, reducing isomerization. Alternatively, derivatize at 0°C to kinetically favor the dominant isomer .

Methodological Tables

| Analytical Parameter | Decanal DNPH | Reference |

|---|---|---|

| Melting Point (°C) | 148–155 | |

| UV-Vis λmax (nm) | 360 ± 2 | |

| HPLC Retention Time (C18, ACN) | 12.3 min | |

| DPPH IC₅₀ (μM) | 12.0 ± 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.